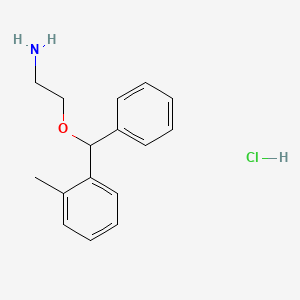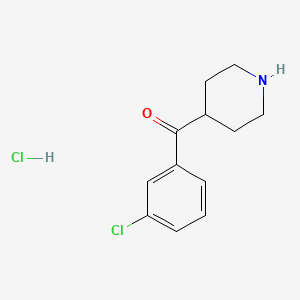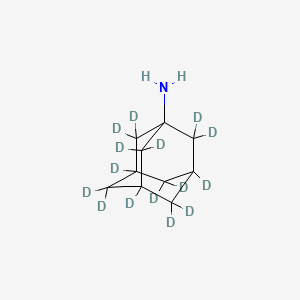
1-Adamantan-d15-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Adamantan-d15-amine is a deuterium-labeled amine compound with the chemical formula C10H2D15N. It is a derivative of 1-Adamantanamine, where hydrogen atoms are replaced by deuterium isotopes. This compound is known for its unique properties due to the presence of deuterium, which makes it useful in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
1-Adamantan-d15-amine can be synthesized through several methods. One common approach involves the reaction of 1-Adamantanamine with deuterium-labeled reagents. For example, the compound can be prepared by reacting 1-Adamantanamine with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . Another method involves the use of deuterium-labeled hydrogen fluoride (DF) or deuterium-labeled sodium hydroxide (NaOD) as reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterium-labeled reagents. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired compound .
化学反応の分析
Types of Reactions
1-Adamantan-d15-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The amine group in this compound can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or alkylated derivatives
科学的研究の応用
1-Adamantan-d15-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various adamantane derivatives.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antiviral and anticancer drugs.
Industry: Utilized in the production of high-performance materials and as a stabilizer in polymer chemistry
作用機序
The mechanism of action of 1-Adamantan-d15-amine involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. The compound can also interact with biological molecules, affecting their structure and function. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
1-Adamantan-d15-amine is unique due to its deuterium labeling, which distinguishes it from other adamantane derivatives. Similar compounds include:
1-Adamantanamine: The non-deuterated form of the compound.
1-Aminoadamantane hydrochloride: A hydrochloride salt form used in medicinal chemistry.
2-Adamantylamine: Another amine derivative of adamantane with different substitution patterns .
The presence of deuterium in this compound provides unique properties, such as altered reaction kinetics and enhanced stability, making it valuable for specific scientific applications .
特性
IUPAC Name |
2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-pentadecadeuterioadamantan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNWSYNQZKUICI-BXSQCBKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])N)([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
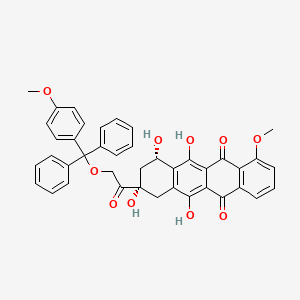

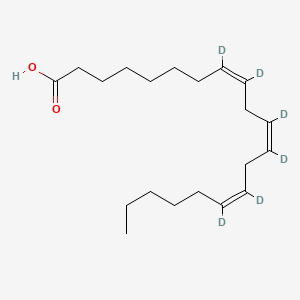
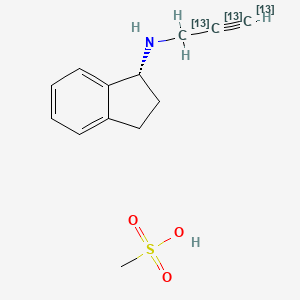
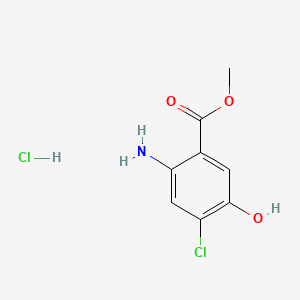
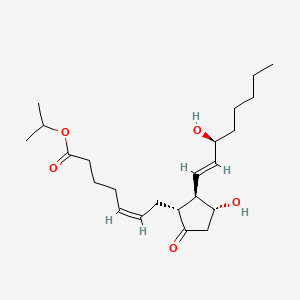
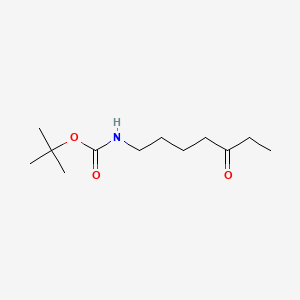
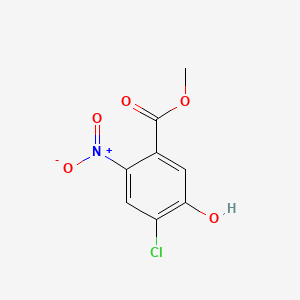
![2-amino-4-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]phenol;(E)-but-2-enedioic acid](/img/structure/B586455.png)
